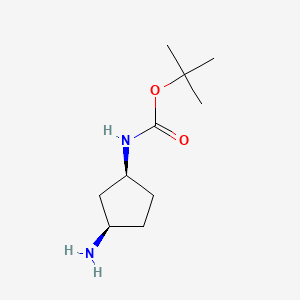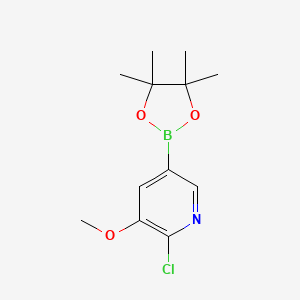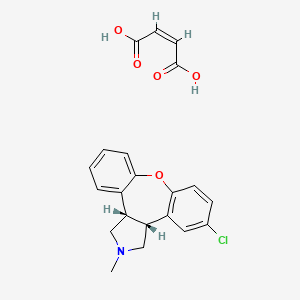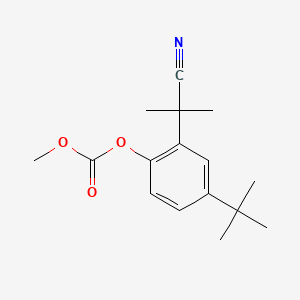
1-羧基苄基-3-乙基哌啶-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate is a chemical compound with the molecular formula C17H23NO4 . It is used in various research and development applications .
Molecular Structure Analysis
The InChI code for Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate is 1S/C17H23NO4/c1-3-21-15(19)17(2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate include a molecular weight of 305.37 . More specific properties like melting point, boiling point, and density were not found in the search results.科学研究应用
药物设计与合成
哌啶类化合物是设计药物最重要的合成片段之一,在制药行业中发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中 .
生物碱合成
哌啶衍生物也存在于许多生物碱中 . 生物碱是一组天然存在的化学化合物,主要含有碱性氮原子。
生物学和药理学应用
文章涵盖了合成和天然哌啶类化合物的药理学应用,以及含哌啶部分的潜在药物的发现和生物学评估方面的最新科学进展 .
化学反应
哌啶衍生物参与各种分子内和分子间反应,导致形成各种其他衍生物:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .
取代哌啶的合成
开发快速、经济高效的取代哌啶合成方法是现代有机化学的重要任务 .
哌啶类化合物的功能化
作用机制
The mechanism of action of Cbz-EEPC is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes. Cbz-EEPC has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Cbz-EEPC has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function. Cbz-EEPC has also been found to have anti-inflammatory properties, which can reduce the risk of developing certain diseases. Additionally, Cbz-EEPC has been found to inhibit the growth of cancer cells, which makes it a potential candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of Cbz-EEPC is its high affinity for certain receptors in the brain, which makes it a potential candidate for drug development. Additionally, Cbz-EEPC has been found to have a low toxicity profile, which makes it a safe compound for use in lab experiments. However, one limitation of Cbz-EEPC is its complex synthesis method, which can make it difficult to produce in large quantities.
未来方向
There are many potential future directions for the study of Cbz-EEPC. One possible direction is the development of Cbz-EEPC as a drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to explore the potential use of Cbz-EEPC in cancer treatment. Another potential direction is the development of new synthesis methods for Cbz-EEPC, which could make it easier to produce in large quantities.
Conclusion:
In conclusion, Cbz-EEPC is a promising compound that has shown potential in various scientific studies. Its unique structure and properties make it a potential candidate for drug development in the treatment of neurological disorders and cancer. Further research is needed to fully understand the mechanism of action and potential applications of Cbz-EEPC.
合成方法
The synthesis of Cbz-EEPC involves the reaction of 1-ethylpiperidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then treated with benzyl chloroformate to obtain the final product, Cbz-EEPC. The synthesis of Cbz-EEPC is a multi-step process that requires careful attention to detail and purity to ensure the quality of the final product.
属性
IUPAC Name |
1-O-benzyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-3-18(16(20)22-4-2)11-8-12-19(14-18)17(21)23-13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLJPBDVJHMXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



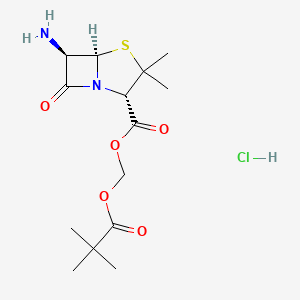

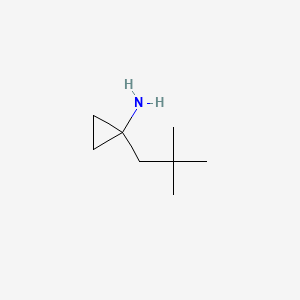

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)
